sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate
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Overview
Description
Sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate is a chemical compound with the molecular formula C8H4Cl3N2O5SNa It is a derivative of benzenesulfonic acid and is characterized by the presence of three chlorine atoms and two carbamoyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate typically involves the sulfonation of 2,4,5-trichlorobenzene followed by the introduction of carbamoyl groups. The process begins with the dissolution of 2,4,5-trichlorobenzene in carbon disulfide, followed by the addition of concentrated sulfuric acid to achieve sulfonation. The resulting product is then treated with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonates depending on the nucleophile used.
Scientific Research Applications
Sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate group can interact with proteins and enzymes, potentially inhibiting their activity. The carbamoyl groups may also play a role in binding to biological molecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Chlorothalonil metabolite R471811 sodium: A related compound with similar structural features and applications in pesticide research.
2,4,5-Trichlorobenzenesulfonic acid sodium salt: Another similar compound used in chemical synthesis and industrial applications.
Uniqueness
Sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H4Cl3N2NaO5S |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
sodium;2,4-dicarbamoyl-3,5,6-trichlorobenzenesulfonate |
InChI |
InChI=1S/C8H5Cl3N2O5S.Na/c9-3-1(7(12)14)4(10)5(11)6(19(16,17)18)2(3)8(13)15;/h(H2,12,14)(H2,13,15)(H,16,17,18);/q;+1/p-1 |
InChI Key |
WRVGRVNKPDJPKG-UHFFFAOYSA-M |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)C(=O)N)Cl)Cl)S(=O)(=O)[O-])C(=O)N.[Na+] |
Origin of Product |
United States |
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